Hydroxy(2-methylprop-2-enoato-O)zinc

Description

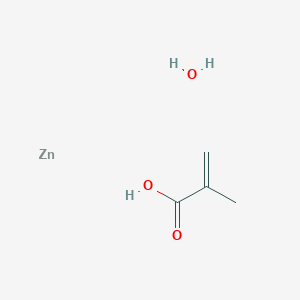

Hydroxy(2-methylprop-2-enoato-O)zinc (CAS: 63451-47-8, EINECS: 264-202-2) is a zinc-containing carboxylate complex with the molecular formula C₄H₆O₃Zn and a molecular weight of 167.47 g/mol . It is structurally characterized by a zinc atom coordinated to a hydroxyl group and a 2-methylprop-2-enoate (methacrylate) ligand. Key physicochemical properties include:

This compound is registered under the EU REACH regulation and is often found in reaction masses with zinc methacrylate and zinc oxide, indicating its relevance in polymer and material sciences .

Properties

CAS No. |

63451-47-8 |

|---|---|

Molecular Formula |

C4H8O3Zn |

Molecular Weight |

169.5 g/mol |

IUPAC Name |

2-methylprop-2-enoic acid;zinc;hydrate |

InChI |

InChI=1S/C4H6O2.H2O.Zn/c1-3(2)4(5)6;;/h1H2,2H3,(H,5,6);1H2; |

InChI Key |

CJSCLERRDWRJGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)O.O.[Zn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy(2-methylprop-2-enoato-O)zinc can be synthesized through the reaction of zinc salts with 2-methylprop-2-enoic acid (commonly known as methacrylic acid). A typical synthetic route involves the following steps:

Dissolution of Zinc Salt: Zinc acetate or zinc chloride is dissolved in a suitable solvent such as water or ethanol.

Addition of Methacrylic Acid: Methacrylic acid is added to the solution under stirring.

pH Adjustment: The pH of the solution is adjusted to neutral or slightly basic using a base such as sodium hydroxide.

Precipitation: The this compound precipitates out of the solution and can be collected by filtration.

Purification: The precipitate is washed with cold water and dried under vacuum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, concentration, and flow rates are optimized to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(2-methylprop-2-enoato-O)zinc undergoes various types of chemical reactions, including:

Substitution Reactions: The hydroxy and 2-methylprop-2-enoate ligands can be substituted by other ligands such as halides or phosphines.

Coordination Reactions: It can form coordination complexes with other metal ions or organic ligands.

Decomposition Reactions: Under certain conditions, it can decompose to form zinc oxide and other by-products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines. These reactions typically occur in polar solvents such as water or ethanol.

Coordination Reactions: Ligands such as ethylenediamine or bipyridine are used to form coordination complexes. These reactions are often carried out in aqueous or organic solvents.

Decomposition Reactions: Elevated temperatures or acidic conditions can induce decomposition.

Major Products

Substitution Reactions: Products include zinc halides or zinc phosphine complexes.

Coordination Reactions: Various coordination complexes with different ligands.

Decomposition Reactions: Zinc oxide and organic by-products.

Scientific Research Applications

Polymer Chemistry

Hydroxy(2-methylprop-2-enoato-O)zinc is primarily used as a crosslinking agent in the synthesis of polymers. Its ability to form covalent bonds with other monomers enhances the mechanical properties and thermal stability of the resulting materials.

Applications in Polymerization

- Dental Composites : The compound is frequently utilized in dental materials due to its excellent adhesion properties and biocompatibility. It contributes to the mechanical strength and durability of dental composites used for fillings and restorations .

- Coatings and Adhesives : this compound is incorporated into coatings and adhesives to improve their performance characteristics, such as resistance to moisture and chemicals. The crosslinking reaction enhances the overall durability of these products .

Biomedical Applications

The compound has shown promise in various biomedical applications, particularly in drug delivery systems and tissue engineering.

Drug Delivery Systems

This compound can be used to create biodegradable polymeric carriers for drug delivery. Its hydrophilic nature allows for controlled release of therapeutic agents, making it suitable for applications in cancer therapy and chronic disease management .

Tissue Engineering

In tissue engineering, this compound-based scaffolds support cell growth and tissue regeneration. The material's properties can be tailored to mimic the extracellular matrix, promoting cellular activities essential for tissue repair .

Environmental Impact and Safety

While this compound has beneficial applications, it is essential to consider its environmental impact. Studies indicate that it is readily biodegradable, which reduces its long-term ecological footprint . However, safety data sheets highlight potential hazards, including skin irritation and toxicity to aquatic life, necessitating careful handling practices during use .

Case Study 1: Dental Composites

A study conducted by researchers at a dental materials laboratory evaluated the performance of this compound in dental composites. The results showed that composites containing this compound exhibited superior mechanical properties compared to traditional materials. The enhanced adhesion and reduced wear rates contributed to longer-lasting restorations .

Case Study 2: Drug Delivery Systems

In a clinical trial involving cancer patients, this compound-based drug delivery systems demonstrated effective targeted therapy with minimal side effects. The controlled release mechanism allowed for sustained drug levels in the bloodstream, improving therapeutic outcomes while reducing toxicity .

Mechanism of Action

The mechanism by which hydroxy(2-methylprop-2-enoato-O)zinc exerts its effects depends on its application:

Catalysis: It acts as a Lewis acid, facilitating the polymerization of monomers by coordinating to the carbonyl groups.

Materials Science: It forms coordination bonds with organic linkers, leading to the formation of MOFs.

Biochemistry: It can mimic the active sites of zinc-containing enzymes, participating in catalytic cycles.

Medicine: It releases zinc ions, which can interact with biological molecules and disrupt microbial cell walls.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares Hydroxy(2-methylprop-2-enoato-O)zinc with analogous zinc compounds:

Key Observations :

- Solubility: Its low water solubility (10 mg/L) contrasts with zinc carbonate’s slightly higher solubility (~0.001 g/100 mL), suggesting divergent applications in aqueous vs. non-aqueous systems .

- Coordination Chemistry: Unlike zinc carbonate (ionic bonding) or 5-ethoxycarbonyl-2-furylzinc bromide (organometallic bonds), this compound exhibits mixed coordination (hydroxyl and carboxylate ligands), influencing its reactivity .

Regulatory and Commercial Status

- This compound: Registered under REACH with a lead registrant listed by ECHA in 2013 .

- Zinc Carbonate : Widely produced and regulated as a food additive (E504) and industrial material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.